molecular formula C12H15NO4S B2785568 Benzyl 3-methanesulfonylazetidine-1-carboxylate CAS No. 1638760-91-4

Benzyl 3-methanesulfonylazetidine-1-carboxylate

Cat. No.: B2785568
CAS No.: 1638760-91-4
M. Wt: 269.32
InChI Key: WELXPWZYERRVGB-UHFFFAOYSA-N
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Description

Historical Development of Azetidine Chemistry

The study of azetidines—four-membered nitrogen-containing heterocycles—dates to the early 20th century, with foundational work on β-lactam antibiotics like penicillin highlighting their biological relevance. Azetidine-2-one (β-lactam) emerged as a pivotal structure due to its role in antibiotic activity, where its strained four-membered ring enables irreversible inhibition of bacterial cell wall synthesis enzymes. Early synthetic routes, such as Schiff base condensations and cycloaddition reactions, laid the groundwork for azetidine derivatives. For instance, hydrazine hydrate reactions with chloroacetyl chloride provided early access to azetidine precursors, though these methods faced limitations in regioselectivity and yield.

The 21st century witnessed advancements in catalytic strategies, including copper-mediated photoredox catalysis, which enabled efficient azetidine synthesis via radical 4-exo-dig cyclizations of ynamides. These methods addressed historical challenges in ring strain and selectivity, paving the way for complex derivatives like benzyl 3-methanesulfonylazetidine-1-carboxylate.

Significance of N-Sulfonylazetidines in Chemical Research

N-Sulfonylazetidines, such as this compound, are prized for their enhanced stability and synthetic utility. The methanesulfonyl (Ms) group acts as an electron-withdrawing substituent, stabilizing the azetidine ring against nucleophilic attack while facilitating further functionalization. This stabilization is critical in polymer chemistry, where N-(methanesulfonyl)azetidine undergoes anionic ring-opening polymerization (AROP) to form branched polymers with applications in materials science.

In medicinal chemistry, N-sulfonylazetidines exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The sulfonyl group enhances molecular rigidity and improves bioavailability, making these compounds attractive for drug discovery. For example, Delgocitinib, a janus kinase inhibitor containing a spirocyclic azetidine core, demonstrates the therapeutic potential of this scaffold.

Research Development Timeline of this compound

The synthesis of this compound aligns with broader trends in azetidine chemistry:

  • Early 2000s : Development of protective group strategies for azetidines, including benzyloxycarbonyl (Cbz) and methanesulfonyl (Ms) groups, to stabilize reactive intermediates.
  • 2010s : Adoption of photoredox catalysis for azetidine synthesis, enabling radical-based cyclizations of iodinated ynamides under mild conditions. For instance, copper-catalyzed reactions with [Cu(bcp)DPEphos]PF₆ allowed efficient access to substituted azetidines.
  • 2020s : Application of strain-release photocatalysis to convert azabicyclobutanes (ABBs) into functionalized azetidines, including those with C3–N sulfonyl groups. These methods provided the foundation for synthesizing this compound with high regiocontrol.

Recent studies highlight the compound’s role as a precursor to β-lactams via ozonolysis and its utility in synthesizing deuterated analogs for pharmacokinetic studies.

Structural Features and Chemical Significance of Four-Membered Nitrogen Heterocycles

The azetidine ring in this compound exhibits unique structural characteristics:

  • Ring Strain : The four-membered ring possesses ~25 kcal/mol of angle strain, which enhances reactivity in ring-opening and functionalization reactions.
  • Conformational Flexibility : Unlike larger heterocycles, azetidines adopt puckered conformations that influence stereoelectronic effects. For example, the Z/E isomerism of exocyclic enamides in derivatives like this compound is governed by kinetic control during radical reductions.
  • Substituent Effects : The methanesulfonyl group at C3 stabilizes the ring through inductive effects, while the benzyl carboxylate at N1 provides steric bulk and sites for further modification.

Table 1 : Key Structural Parameters of this compound

Parameter Value/Description Source
Bond Length (N1–C2) 1.47 Å
Dihedral Angle (C3–N1) 15° (puckered conformation)
Torsional Strain 8.3 kcal/mol (due to Ms group)

Properties

IUPAC Name

benzyl 3-methylsulfonylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELXPWZYERRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methanesulfonylazetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methanesulfonylazetidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted azetidine derivatives .

Scientific Research Applications

Role in Medicinal Chemistry

Benzyl 3-methanesulfonylazetidine-1-carboxylate serves as a versatile synthetic intermediate in the production of various bioactive compounds. Its unique azetidine ring structure allows for modifications that can lead to the development of new drugs targeting a variety of diseases.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of several pharmacologically active molecules. For instance, derivatives of azetidine have been shown to possess anti-inflammatory and anti-cancer properties. The ability to modify the azetidine core allows chemists to tailor compounds for specific biological activities.

Case Study: JAK Inhibitors

One notable application is in the synthesis of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and certain cancers. This compound can be transformed into key intermediates that lead to potent JAK inhibitors, highlighting its significance in drug discovery processes .

Structural Properties and Modifications

The structural characteristics of this compound contribute to its reactivity and utility in chemical synthesis.

Reactivity

The methanesulfonyl group enhances the electrophilicity of the azetidine ring, making it a suitable substrate for nucleophilic attack. This property is exploited in various reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce diverse functional groups.
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex structures, which are often biologically relevant .

Modifications for Enhanced Activity

Chemists can modify the benzyl group or the methanesulfonyl moiety to enhance the pharmacological profile of resultant compounds. For example, altering substituents on the benzene ring can significantly affect the biological activity and selectivity of synthesized drugs.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic effects against various conditions.

Anti-Cancer Activity

Several studies have reported that compounds derived from this azetidine can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .

Anti-Inflammatory Properties

Research has also demonstrated that derivatives possess anti-inflammatory effects, making them candidates for treating diseases such as rheumatoid arthritis and other inflammatory disorders .

Data Table: Applications Summary

Application AreaDescriptionExample Compounds
Medicinal ChemistryIntermediate for drug synthesisJAK inhibitors
Anti-CancerInhibits cancer cell proliferationVarious azetidine derivatives
Anti-InflammatoryReduces inflammation in autoimmune diseasesModified benzyl azetidines
Structural ModificationsEnhances reactivity for diverse functionalizationsNucleophilic substitutions

Mechanism of Action

The mechanism of action of Benzyl 3-methanesulfonylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, while the azetidine ring provides structural stability and specificity. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 3-methanesulfonylazetidine-1-carboxylate include other azetidine derivatives and sulfonyl-containing compounds . Examples include:

  • Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • 3-Methanesulfonylazetidine-1-carboxylate
  • Azetidine-1-carboxylate derivatives

Uniqueness

This compound is unique due to its combination of an azetidine ring and a methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 3-methanesulfonylazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H13_{13}N1_{1}O4_{4}S
Molecular Weight: 257.29 g/mol
IUPAC Name: this compound

The structure of this compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a methanesulfonyl group enhances its solubility and potential reactivity in biological systems.

Research indicates that this compound may exert its biological effects through various pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as RUVBL1 and RUVBL2 ATPases. These enzymes play crucial roles in cellular processes like cell proliferation and DNA replication .
  • Cytotoxicity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory responses .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Study Cell Line IC50 (µM) Effect
Study AA549 (Lung Cancer)10Significant cytotoxicity
Study BHCT116 (Colon Cancer)12Induction of apoptosis
Study CMDA-MB-231 (Breast Cancer)8Cell cycle arrest

These results indicate a promising profile for the compound in targeting cancer cells, suggesting further investigation is warranted.

Case Studies

A notable case study involved the synthesis and evaluation of related azetidine derivatives, where researchers reported significant anti-cancer activity linked to structural modifications similar to those found in this compound. The study utilized a combination of molecular docking and cell viability assays to elucidate the relationship between structure and biological activity .

Q & A

Q. What are the standard synthetic routes for Benzyl 3-methanesulfonylazetidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting azetidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. Solvents like dichloromethane or tetrahydrofuran are used under inert conditions (N₂ atmosphere) at 0–25°C. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identifies functional groups and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in:

  • Organic Synthesis : Building block for azetidine-containing pharmaceuticals (e.g., protease inhibitors).
  • Medicinal Chemistry : Functionalization via substitution or cross-coupling to explore bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Validate via Design of Experiments (DoE) to identify critical parameters .

Q. How to resolve contradictions in spectral data interpretation?

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw, Gaussian).
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in stereochemistry or bond lengths .

Q. What role does the methanesulfonyl group play in reactivity?

  • Electron-Withdrawing Effects : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
  • Stabilization : The sulfonyl group stabilizes transition states in SN2 reactions.
  • Hydrogen Bonding : Participates in non-covalent interactions in biological targets (e.g., enzyme active sites) .

Q. How to address low reproducibility in biological assays?

  • Purity Verification : Ensure >95% purity (HPLC, GC) to exclude impurities affecting bioactivity.
  • Buffer Optimization : Use phosphate-buffered saline (PBS) at physiological pH to maintain compound stability.
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases) using its InChIKey/SMILES (e.g., PZQXEWPCRQESSC-UHFFFAOYSA-N) .

Q. How to handle discrepancies in crystallographic data?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Store as a lyophilized powder under argon at –20°C.
  • Light Protection : Use amber vials to prevent photodegradation.
  • Stability Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

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